2-[(Cyclopropylmethyl)ethanimidoyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)ethanimidoyl]phenol typically involves the reaction of cyclopropylmethylamine with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)ethanimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Corresponding alcohols and amines.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)ethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(Cyclopropylmethyl)ethanimidoyl]phenol can be compared with other similar compounds, such as:
- 2-[(Cyclopropylmethyl)ethanimidoyl]aniline
- 2-[(Cyclopropylmethyl)ethanimidoyl]benzene
- 2-[(Cyclopropylmethyl)ethanimidoyl]toluene
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its phenolic group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[N-(cyclopropylmethyl)-C-methylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(13-8-10-6-7-10)11-4-2-3-5-12(11)14/h2-5,10,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJKMLYRLAUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CC1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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